![molecular formula C12H8F3NO2 B2481359 1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid CAS No. 233692-71-2](/img/structure/B2481359.png)

1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

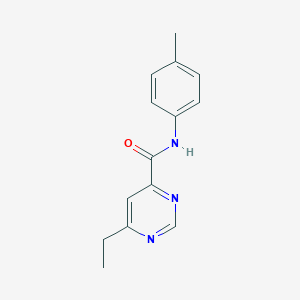

“1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid” is an organic compound that contains a pyrrole ring system . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Synthesis Analysis

The synthesis of pyrrole and pyrrole-containing analogs involves various tactical approaches . For instance, dimethyl-2-(phenyl(tosylmino)methyl)fumarate was reacted with triphenyl phosphine and dichloromethane to give dimethyl-2-phenyl-1-tosyl-5-(trifluoromethyl)-1H-pyrrole-3,4-dicarboxylate .Molecular Structure Analysis

The molecular formula of “1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid” is C11H8F3N . It has an average mass of 211.183 Da and a monoisotopic mass of 211.060883 Da .Chemical Reactions Analysis

Pyrrole-containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products . The biological activities of these analogs are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyrrole moiety .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 247.5±40.0 °C at 760 mmHg, and a flash point of 103.5±27.3 °C . It has a molar refractivity of 52.2±0.5 cm3 and a molar volume of 177.5±7.0 cm3 .Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs)

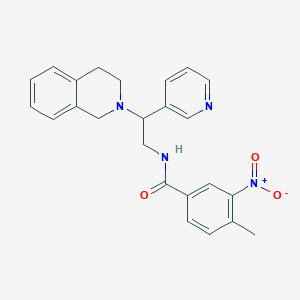

- Application : 3-(Trifluoromethyl)phenylpyrrole-2-carboxylic acid derivatives have been investigated as host materials for blue OLEDs. Specifically, compounds like 9,10-diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene (1) and related analogs exhibit high thermal stability and suitable frontier-energy levels for OLED applications . These materials enhance the electroluminescent emission in blue OLED devices.

C–F Bond Activation

- Application : Researchers have utilized 3-(Trifluoromethyl)phenylpyrrole-2-carboxylic acid derivatives for C–F bond activation reactions. These include anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .

Lipophilicity Enhancement

- Application : Incorporating the CF3 group into molecules enhances lipophilicity. Thus, 3-(Trifluoromethyl)phenylpyrrole-2-carboxylic acid derivatives find applications in pharmaceuticals, improving their in vivo absorption rate and stability under acidic conditions .

Molecularly Imprinted Polymers (MIPs)

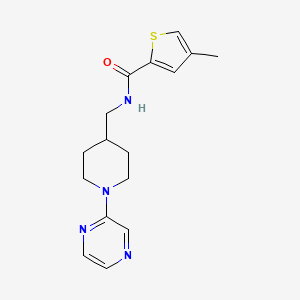

- Application : Electrochemical deposition of thiophene derivatives containing the –PhCF3 group on electrode surfaces has been explored as an alternative method for creating MIPs . These materials could find use in sensors and separations.

Agrochemical and Pharmaceutical Ingredients

- Application : Although not directly related to the pyrrole compound, the broader family of trifluoromethyl-containing molecules plays a crucial role in agrochemicals and pharmaceuticals. Researchers have synthesized and applied trifluoromethylpyridines in various contexts .

Safety and Hazards

The compound is considered a combustible liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and using personal protective equipment as required .

Orientations Futures

Due to the diversity of pyrrole-containing analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Mécanisme D'action

Target of Action

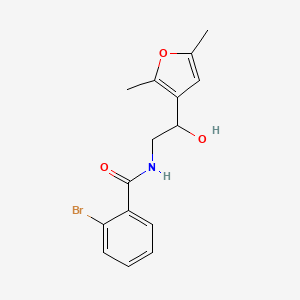

It’s known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to pyrrole, bind with high affinity to multiple receptors .

Mode of Action

It’s known that indole derivatives, which share a similar structure, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.

Biochemical Pathways

Indole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Similar compounds, such as indole derivatives, have been shown to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2/c13-12(14,15)8-3-1-4-9(7-8)16-6-2-5-10(16)11(17)18/h1-7H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRGZAMGKIVBPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=C2C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-fluorophenyl)-2-[(4-methylbenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2481276.png)

![(2Z)-N-(4-ethylphenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2481280.png)

![methyl N-[(E)-(1,2-diphenylindol-3-yl)methylideneamino]carbamodithioate](/img/structure/B2481282.png)

![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2481286.png)

![(Z)-ethyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2481291.png)

![1-[(4-Fluorophenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2481292.png)

![7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2481294.png)

![N-[(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2481295.png)